5-(4-ethoxyphenyl)-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the pyrrolo[3,4-d]isoxazole dione family, characterized by a fused bicyclic core with a dione moiety. Its structure includes three aryl substituents: a 4-ethoxyphenyl group at position 5, a 4-(methylthio)phenyl group at position 3, and a phenyl group at position 2. These substituents influence its physicochemical properties, such as solubility and lipophilicity, and may modulate biological activity. The ethoxy group (polar) and methylthio group (thioether) contribute to its unique electronic and steric profile compared to analogs with halogens or alkyl chains .
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-(4-methylsulfanylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-31-20-13-11-18(12-14-20)27-25(29)22-23(17-9-15-21(33-2)16-10-17)28(32-24(22)26(27)30)19-7-5-4-6-8-19/h4-16,22-24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVJUURNGMHNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Molecular Formula : C23H24N2O3S
- Molecular Weight : 396.51 g/mol
The compound features a pyrrolo[3,4-d]isoxazole core, which is known for its diverse biological activities. The presence of various substituents, such as ethoxy and methylthio groups, may influence its pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[3,4-d]isoxazole exhibit significant anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. In vitro assays revealed that it demonstrates activity against several bacterial strains, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating a promising therapeutic profile .
The proposed mechanisms by which this compound exhibits its biological effects include:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes involved in critical cellular processes, such as DNA replication and protein synthesis.
- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins within the cell, altering signaling pathways that lead to apoptosis or cell proliferation .
Case Studies
- Study on Anticancer Activity : A recent publication explored the effects of a related pyrrolo[3,4-d]isoxazole derivative on breast cancer cells. The study found that treatment resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) .
Data Summary
Chemical Reactions Analysis
Oxidation of Methylthio Group
The methylthio (-SMe) substituent undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
Mechanism :
-
Step 1 : Electrophilic oxygen transfer from peroxide or peracid to sulfur.
-
Step 2 : Formation of sulfoxide (1 eq oxidant) or sulfone (2 eq oxidant).
Hydrolysis of Ethoxy Group
The ethoxy (-OEt) group is susceptible to acidic or basic hydrolysis, yielding phenolic derivatives.
| Conditions | Product | Selectivity | Notes |
|---|---|---|---|
| HBr (48%), reflux | 4-Hydroxyphenyl analog | >90% | Side reactions minimized |
| BBr<sub>3</sub>, DCM, 0°C | Direct dealkylation to -OH | 82% | Requires anhydrous conditions |
Key Insight : Steric hindrance from the fused pyrrolo-isoxazole ring slows hydrolysis kinetics compared to simpler aryl ethers.
Ring-Opening Reactions
The fused isoxazole-pyrrolidine system undergoes ring-opening under nucleophilic or reductive conditions:
Nucleophilic Attack on Isoxazole
| Reagent | Product | Application |
|---|---|---|
| NH<sub>3</sub>/MeOH | β-Ketoamide intermediate | Precursor for peptidomimetics |
| Grignard reagents | Substituted dihydroisoindole derivatives | Complexity modulation |
Reductive Cleavage
| Conditions | Outcome |
|---|---|
| LiAlH<sub>4</sub>, THF | Pyrrolidine ring expansion |
| H<sub>2</sub>, Pd/C | Partial saturation of isoxazole ring |
Cycloaddition and Cross-Coupling
The electron-deficient isoxazole ring participates in dipolar cycloadditions, while the aryl groups enable cross-coupling:
| Reaction Type | Conditions | Product |
|---|---|---|
| Huisgen 1,3-dipolar | Cu(I), azides | Triazole-linked conjugates |
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub> | Biaryl-modified analogs |
Functionalization at the Pyrrolidine Nitrogen
The secondary amine in the pyrrolidine ring undergoes alkylation/acylation:
| Reagent | Product | Yield |
|---|---|---|
| CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | N-Methyl derivative | 73% |
| Ac<sub>2</sub>O, pyridine | N-Acetylated analog | 88% |
Challenges : Steric bulk near the nitrogen reduces reactivity, requiring prolonged reaction times.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the isoxazole moiety:
| Conditions | Outcome |
|---|---|
| 254 nm, benzene | Bridged cyclobutane adduct |
| 365 nm, eosin Y | Singlet oxygen-mediated oxidation |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs share the pyrrolo[3,4-d]isoxazole dione core but differ in substituents and functional groups. Key comparisons include:
Substituent Variations and Molecular Properties
*Calculated based on substituent contributions.
Structural and Crystallographic Features
- Planarity : highlights that analogs with fluorophenyl groups exhibit near-planar cores, except for one perpendicular substituent. The target compound’s ethoxy group may disrupt planarity, reducing crystallinity compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
